![molecular formula C12H15FN2O2 B1468643 1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine CAS No. 1407386-96-2](/img/structure/B1468643.png)
1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine
Overview
Description
Scientific Research Applications
Hyperbranched Polybenzoxazoles Synthesis Hyperbranched polybenzoxazoles (HBPBOs) were developed from novel monomers, including precursors related to the structural motif of "1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine". These materials exhibit exceptional thermal stability and are soluble in aprotic solvents, making them potentially valuable for high-performance applications. The solubility and thermal properties of these polymers open up new possibilities in materials science for coatings, films, and advanced composite materials (Hong, Jikei, & Kakimoto, 2003).
Pyrrole Derivatives Pyrrole and its derivatives, including structures similar to "1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine", are foundational for synthesizing various biologically significant molecules. These compounds are essential for producing dyes, solvents, and pharmaceuticals, underscoring the versatility of pyrrole-based chemistry in synthetic organic chemistry and drug development (Anderson & Liu, 2000).
Hydrogen-Bond Basicity Research into the hydrogen-bond basicity of secondary amines, including compounds related to "1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine", highlights their interactions with hydrogen-bond donors. This work informs our understanding of molecular interactions that are critical in drug design and the development of new materials with specific binding properties (Graton, Berthelot, & Laurence, 2001).
Oxazolidinone Antibacterial Synthesis The development of novel oxazolidinone antibacterials involves intermediates structurally related to "1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine". This research indicates the potential for creating new antibiotics through innovative synthetic routes, addressing the need for new treatments against resistant bacterial infections (Yang et al., 2014).
Anti-inflammatory Activity of Fluorine-Substituted Compounds Studies on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, related to the compound of interest, demonstrate significant anti-inflammatory activities. These findings suggest the therapeutic potential of such fluorinated compounds in developing new anti-inflammatory drugs (Sun, Gao, Wang, & Hou, 2019).
Src Kinase Inhibitor Development The identification of potent Src kinase inhibitors, incorporating structures akin to "1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine", showcases the compound's utility in cancer research. These inhibitors demonstrate significant activity in tumor cell lines and animal models, pointing to their potential in cancer therapy (Noronha et al., 2007).
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(3-fluoro-4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-17-11-3-2-8(6-10(11)13)12(16)15-5-4-9(14)7-15/h2-3,6,9H,4-5,7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMKACPRSOABHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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